Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate
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Overview
Description
Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the isoquinoline core followed by the introduction of the boronate ester group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The isoquinoline core can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include boronic acids, reduced isoquinoline derivatives, and various substituted benzyl compounds.
Scientific Research Applications
Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The isoquinoline core may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate: Unique due to its specific boronate ester and isoquinoline structure.
This compound analogs: Variations in the substituents on the isoquinoline or benzyl groups can lead to different chemical and biological properties.
Properties
Molecular Formula |
C25H32BNO4 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
benzyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H32BNO4/c1-23(2)15-20-19(16-27(23)22(28)29-17-18-11-8-7-9-12-18)13-10-14-21(20)26-30-24(3,4)25(5,6)31-26/h7-14H,15-17H2,1-6H3 |
InChI Key |
JOKFXBXMSQHNNN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(N(CC3=CC=C2)C(=O)OCC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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